molecular formula C8H8ClN3O B12965367 3-Aminoquinazolin-4(3H)-one hydrochloride

3-Aminoquinazolin-4(3H)-one hydrochloride

Cat. No.: B12965367
M. Wt: 197.62 g/mol
InChI Key: YCDRATDWNKRHJM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoquinazolin-4(3H)-one hydrochloride typically involves the cyclization of anthranilic acid derivatives with formamide or its equivalents. One common method includes the reaction of 2-aminobenzamide with formamide under acidic conditions to yield the desired quinazolinone structure .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The final product is then purified through recrystallization or other suitable methods to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-Aminoquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinones, which exhibit enhanced biological activities and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 3-Aminoquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as PARP-1/2, which are involved in DNA repair processes . By inhibiting these enzymes, the compound can induce cell death in cancer cells, making it a potential anticancer agent. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Aminoquinazolin-4(3H)-one hydrochloride stands out due to its broad spectrum of biological activities and its potential for modification through various chemical reactions. Its ability to inhibit specific enzymes and disrupt biological pathways makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C8H8ClN3O

Molecular Weight

197.62 g/mol

IUPAC Name

3-aminoquinazolin-4-one;hydrochloride

InChI

InChI=1S/C8H7N3O.ClH/c9-11-5-10-7-4-2-1-3-6(7)8(11)12;/h1-5H,9H2;1H

InChI Key

YCDRATDWNKRHJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)N.Cl

Origin of Product

United States

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